molecular formula C14H18N4O4 B4554740 diethyl [cyano(4,6-dimethyl-2-pyrimidinyl)amino]malonate

diethyl [cyano(4,6-dimethyl-2-pyrimidinyl)amino]malonate

Cat. No.: B4554740
M. Wt: 306.32 g/mol
InChI Key: MVTLLJNVWBPCEY-UHFFFAOYSA-N
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Description

Diethyl [cyano(4,6-dimethyl-2-pyrimidinyl)amino]malonate is a useful research compound. Its molecular formula is C14H18N4O4 and its molecular weight is 306.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.13280507 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

RNA Sequencing and Structure Probing

The compound has been instrumental in direct sequencing of RNA through chemical methods. It has facilitated the generation of labeled fragments from RNA, enabling the determination of nucleotide positions in RNA sequences. This has been achieved by utilizing base-specific chemical reactions, where the compound acts on RNA bases to induce strand scission, followed by electrophoretic fractionation to determine RNA sequences (Peattie, 1979). Furthermore, it has been used to probe the secondary and tertiary interactions of RNA molecules in solution, offering insights into RNA structures through reactions with dimethyl sulfate, diethyl pyrocarbonate, and hydrazine (Peattie & Gilbert, 1980).

Heterocyclic Compound Synthesis

In the realm of organic chemistry, diethyl [cyano(4,6-dimethyl-2-pyrimidinyl)amino]malonate serves as a precursor in the synthesis of heterocyclic compounds. It has been utilized in reactions with N 1-substituted-5-amino-4-cyanopyrazoles, leading to the formation of pyrazolopyrimidine and pyrazolopyridine derivatives. The reaction mechanism and product structures offer valuable insights into heterocyclic synthesis (Salaheldin, Oliveira-Campos, & Rodrigues, 2009).

Moreover, its application extends to the synthesis of fused heterocyclic systems, where it reacts with heterocyclic amines and compounds with active methylene groups. This leads to the formation of various fused heterocyclic compounds, highlighting its utility in creating complex organic structures (Kušar, Svete, & Stanovnik, 1996).

Novel Reaction Pathways

The compound's reactivity has been explored in novel reaction pathways, leading to the synthesis of unique organic molecules. For instance, it has been involved in the synthesis of pyrido[3,2-d]pyrimidines from 5-aminopyrimidines, showcasing its role in facilitating cyclization reactions and contributing to the discovery of new synthetic routes (Irwin & Wibberley, 1967).

Properties

IUPAC Name

diethyl 2-[cyano-(4,6-dimethylpyrimidin-2-yl)amino]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-5-21-12(19)11(13(20)22-6-2)18(8-15)14-16-9(3)7-10(4)17-14/h7,11H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTLLJNVWBPCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N(C#N)C1=NC(=CC(=N1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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